2-Cyanopiperidine

Description

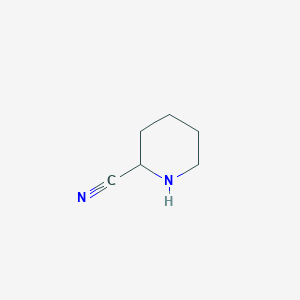

Structure

3D Structure

Properties

IUPAC Name |

piperidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVXLTMRALFZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276446 | |

| Record name | 2-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42457-10-3 | |

| Record name | 2-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanopiperidine: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopiperidine, a heterocyclic compound featuring a piperidine ring substituted with a nitrile group at the 2-position, serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of a chiral center at the C2 position, along with the reactive nitrile group and the secondary amine, makes it a versatile scaffold for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a focus on practical information for laboratory use.

Chemical Structure and Properties

The chemical structure of this compound consists of a saturated six-membered heterocycle containing one nitrogen atom, with a cyano (-C≡N) group attached to the carbon atom adjacent to the nitrogen.

Chemical Structure:

-

Molecular Formula: C₆H₁₀N₂

-

IUPAC Name: Piperidine-2-carbonitrile

-

CAS Number: 42457-10-3[1]

-

Molecular Weight: 110.16 g/mol [1]

The properties of this compound and its common N-Boc protected intermediate are summarized in the table below.

| Property | This compound | 1-Boc-2-cyanopiperidine |

| Molecular Formula | C₆H₁₀N₂ | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 110.16 g/mol [1] | 210.27 g/mol |

| Appearance | - | White to pale brown powder |

| Melting Point | - | 62-67 °C |

| Boiling Point | 226.4 °C at 760 mmHg (Predicted)[1] | 325.3 °C (Predicted) |

| Density | 0.99 g/cm³ (Predicted)[1] | 1.07 g/cm³ (Predicted) |

| pKa | 6.65 ± 0.10 (Predicted)[1] | -4.85 ± 0.40 (Predicted) |

| Solubility | Dichloromethane[1] | - |

| Storage Temperature | 2-8°C, protect from light[1] | 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the protection of the piperidine nitrogen, introduction of the cyano group, and subsequent deprotection. A common route starts from piperidine-2-carboxamide, which is then protected and dehydrated to the nitrile.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate (N-Boc-piperidine-2-carboxamide)

-

Materials:

-

Piperidine-2-carboxamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve piperidine-2-carboxamide (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 2-carbamoylpiperidine-1-carboxylate.

-

Step 2: Synthesis of tert-butyl this compound-1-carboxylate (1-Boc-2-cyanopiperidine)

-

Materials:

-

tert-butyl 2-carbamoylpiperidine-1-carboxylate

-

Dehydrating agent (e.g., Burgess reagent, trifluoroacetic anhydride/pyridine, or oxalyl chloride/DMF)[2]

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (using Oxalyl Chloride/DMF): [2]

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous acetonitrile at 0 °C, add dimethylformamide (DMF) (0.1 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq) and pyridine (2.5 eq) in anhydrous acetonitrile dropwise.[2]

-

Allow the reaction to warm to room temperature and stir overnight.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.[2]

-

Dissolve the residue in ethyl acetate and wash with water and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl this compound-1-carboxylate.[2]

-

Step 3: Synthesis of this compound (Boc Deprotection)

-

Materials:

-

tert-butyl this compound-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

-

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.

4.1. ¹H NMR Spectroscopy

-

Expected Chemical Shifts (CDCl₃, 400 MHz):

-

δ 3.4-3.6 ppm (m, 1H): Proton at C2 (methine adjacent to the cyano group).

-

δ 2.8-3.2 ppm (m, 2H): Protons at C6 (methylene adjacent to the nitrogen).

-

δ 1.5-2.0 ppm (m, 6H): Protons at C3, C4, and C5 (ring methylenes).

-

δ 1.9-2.5 ppm (br s, 1H): N-H proton.

-

4.2. ¹³C NMR Spectroscopy

-

Expected Chemical Shifts (CDCl₃, 100 MHz):

-

δ 118-122 ppm: Cyano group carbon.

-

δ 45-50 ppm: C6 carbon.

-

δ 40-45 ppm: C2 carbon.

-

δ 20-35 ppm: C3, C4, and C5 carbons.

-

4.3. Infrared (IR) Spectroscopy

-

Expected Characteristic Absorptions:

-

~3300-3400 cm⁻¹ (weak to medium, broad): N-H stretching vibration.

-

~2930-2850 cm⁻¹ (strong): C-H stretching vibrations of the piperidine ring.

-

~2240-2260 cm⁻¹ (medium): C≡N stretching vibration of the nitrile group.

-

4.4. Mass Spectrometry

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

M⁺: Molecular ion peak at m/z 110.

-

[M-1]⁺: Loss of a hydrogen atom.

-

[M-27]⁺: Loss of HCN.

-

Fragments corresponding to the cleavage of the piperidine ring.

-

Chemical Reactivity

The chemical reactivity of this compound is characterized by the functionalities present: a secondary amine and a nitrile group.

Reactions of the Secondary Amine

The secondary amine is nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation: Reaction with alkyl halides to introduce a substituent on the nitrogen atom.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-amides.

-

N-Arylation: Reaction with aryl halides under palladium or copper catalysis (e.g., Buchwald-Hartwig amination).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Reactions of the Nitrile Group

The nitrile group can be transformed into a range of other functional groups:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (piperidine-2-carboxylic acid) or a carboxylate salt, respectively.

-

Reduction:

-

Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields a primary amine (piperidine-2-ylmethanamine).

-

Partial reduction with diisobutylaluminium hydride (DIBAL-H) can afford the corresponding aldehyde.

-

-

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis yields ketones.

Reactivity Workflow

Biological Activity and Applications

While specific biological signaling pathways for this compound are not extensively documented, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs.[3] Derivatives of this compound have been investigated for a range of biological activities.

The cyano group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The piperidine ring provides a three-dimensional scaffold that can be functionalized to optimize binding to target proteins.

Potential therapeutic areas where this compound derivatives could be explored include:

-

Neurodegenerative Diseases: As precursors to prolyl oligopeptidase inhibitors.[4]

-

Oncology: The piperidine moiety is found in many anticancer agents.[5]

-

Infectious Diseases: Piperidine derivatives have shown antimicrobial and antiviral activities.[3]

The development of drugs containing the this compound scaffold often involves the modification of the secondary amine and the transformation of the nitrile group to modulate the compound's physicochemical properties and target engagement.

Safety Information

-

Acute Toxicity: Harmful if swallowed. May be toxic in contact with skin or if inhaled.

-

Skin and Eye Irritation: May cause skin irritation and serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The presence of both a secondary amine and a reactive nitrile group allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse and complex molecular architectures with potential biological applications. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.

References

- 1. (S) this compound|lookchem [lookchem.com]

- 2. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-Cyanopiperidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-Cyanopiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably as a scaffold for dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.

Core Compound Data

(S)-2-Cyanopiperidine is a versatile building block in medicinal chemistry. Its chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 42457-10-3 |

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| Appearance | Oil |

| Boiling Point | 90-92 °C at 12 Torr |

| Density | 0.98 ± 0.1 g/cm³ (Predicted) |

| pKa | 6.65 ± 0.10 (Predicted) |

| Solubility | Dichloromethane |

| Storage Temperature | 2-8°C (Protect from light) |

Synthetic Protocols

The enantioselective synthesis of (S)-2-Cyanopiperidine is crucial for its application in stereospecific drug development. A key method is the chemoenzymatic synthesis, which leverages the high selectivity of enzymes to achieve the desired chirality.

Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine

This protocol is based on the (R)-oxynitrilase-catalyzed preparation of a key intermediate, followed by cyclization.

Experimental Protocol:

-

Preparation of (R)-(+)-6-bromo-2-hydroxyhexanenitrile:

-

An (R)-oxynitrilase enzyme is used to catalyze the asymmetric addition of cyanide to 5-bromopentanal.

-

The reaction is typically carried out in a suitable buffer system at a controlled pH and temperature to ensure optimal enzyme activity and enantioselectivity.

-

-

Cyclization to (S)-2-Cyanopiperidine:

-

The resulting (R)-(+)-6-bromo-2-hydroxyhexanenitrile undergoes a subsequent intramolecular cyclization.

-

This step involves the displacement of the bromide by the nitrogen of an amino group (formed in situ or added), leading to the formation of the piperidine ring.

-

A representative workflow for this synthesis is depicted below.

Caption: Chemoenzymatic synthesis of (S)-2-Cyanopiperidine.

Biological Activity: DPP-IV Inhibition

(S)-2-Cyanopiperidine and its derivatives are recognized as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).[1] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[2] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and improved glycemic control in type 2 diabetes.[1]

The cyanopyrrolidine and cyanopiperidine scaffolds are key components of several approved DPP-IV inhibitors, often referred to as "gliptins".[3]

In Vitro DPP-IV Inhibition Assay

The inhibitory activity of (S)-2-Cyanopiperidine derivatives can be assessed using a fluorometric assay.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., a derivative of (S)-2-Cyanopiperidine) in a suitable solvent (e.g., DMSO).

-

Dilute recombinant human DPP-IV enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The general workflow for evaluating DPP-IV inhibitors is outlined below.

Caption: Workflow for DPP-IV inhibition assay.

Signaling Pathway

The therapeutic effect of DPP-IV inhibitors is mediated through the incretin signaling pathway. By inhibiting DPP-IV, these compounds prevent the degradation of GLP-1 and GIP. The elevated levels of active incretins then bind to their respective receptors on pancreatic β-cells, leading to a cascade of intracellular events that culminate in increased insulin synthesis and secretion.

Caption: DPP-IV inhibition of the incretin signaling pathway.

References

The Synthesis of 2-Cyanopiperidine from Piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanopiperidine is a pivotal scaffold in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a wide array of pharmaceutical agents.[1] Its structural motif is prevalent in numerous biologically active compounds, highlighting the importance of efficient and robust synthetic routes. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound from piperidine, with a focus on electrochemical cyanation, Strecker-type reactions, and other modern synthetic approaches. Detailed experimental protocols, comparative data, and mechanistic pathways are presented to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this valuable building block.

Introduction: The Significance of this compound in Drug Discovery

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, lipophilicity, and metabolic stability.[1][2] The introduction of a cyano group at the 2-position of the piperidine ring furnishes this compound, a highly valuable synthetic intermediate. The nitrile functionality can be readily transformed into other critical functional groups, including amines, carboxylic acids, and amides, providing a gateway to a diverse range of substituted piperidine derivatives.[3] This versatility makes this compound a sought-after precursor in the development of novel therapeutics across various disease areas.

Core Synthetic Methodologies

Several synthetic strategies have been developed for the direct or indirect conversion of piperidine to this compound. The most prominent and effective methods are detailed below.

Electrochemical Aminoxyl-Mediated α-Cyanation

A highly effective and user-friendly method for the α-cyanation of secondary piperidines involves an electrochemical approach mediated by 9-azabicyclononane N-oxyl (ABNO).[4][5] This method is notable for its mild reaction conditions and broad functional group tolerance, allowing for the direct cyanation of unprotected secondary piperidines.[6]

The reaction proceeds through the electrochemical oxidation of ABNO to its corresponding oxoammonium species. This potent oxidant then promotes the dehydrogenation of the piperidine to form a cyclic imine intermediate. Subsequent nucleophilic addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the imine yields the desired this compound.[4][7] A key advantage of this low-potential, mediated electrolysis is its compatibility with a wide range of sensitive functional groups that might not be tolerated under harsher chemical oxidation conditions.[4]

Logical Relationship of Electrochemical Cyanation:

Caption: Electrochemical cyanation of piperidine mediated by ABNO.

Strecker-Type Synthesis

The Strecker synthesis, a classic method for producing α-amino acids, can be adapted for the synthesis of α-aminonitriles like this compound.[8] In this approach, piperidine can be considered as a precursor to the necessary imine intermediate. A variation of this method involves the in-situ generation of the cyclic imine from piperidine, which is then trapped by a cyanide source.[3]

One reported method combines a reductive N-alkylation with an oxidative α-functionalization in a redox-neutral process.[3] In this Strecker-type reaction, piperidine reacts with a cyanohydrin in the presence of a carboxylic acid catalyst to furnish the α-aminonitrile.[3]

Reaction Pathway of Strecker-Type Synthesis:

Caption: Generalized Strecker-type synthesis of this compound.

Other Synthetic Approaches

While the classical von Braun reaction involves the reaction of a tertiary amine with cyanogen bromide to yield a substituted cyanamide, modifications and related reactions can be considered for cyanation.[9][10][11] However, this method is generally less direct for the synthesis of this compound from piperidine itself and often involves ring-opening or is more applicable to tertiary amines.[9][12]

Another strategy involves the oxidation of piperidine to its corresponding enamine or imine, followed by the addition of a cyanide source.[13] Various oxidizing agents can be employed for this transformation. This two-step approach, while conceptually simple, requires careful selection of the oxidant to achieve good yields and avoid over-oxidation or side reactions.

Experimental Protocols

General Protocol for Electrochemical ABNO-Mediated α-Cyanation of Piperidine

This protocol is adapted from the work of Stahl and coworkers.[4]

Experimental Workflow:

Caption: Workflow for electrochemical synthesis of this compound.

Materials:

-

Piperidine

-

9-Azabicyclononane N-oxyl (ABNO) (catalytic amount)

-

Trimethylsilyl cyanide (TMSCN)

-

Electrolyte (e.g., tetraethylammonium tetrafluoroborate)

-

Solvent (e.g., acetonitrile)

-

Undivided electrolysis cell with two carbon plate electrodes

-

Constant current power supply

Procedure:

-

In an oven-dried, undivided electrolysis cell equipped with a stir bar and two carbon plate electrodes, add piperidine, a catalytic amount of ABNO, and the electrolyte.

-

Dissolve the components in the chosen solvent (e.g., acetonitrile).

-

Add the cyanide source (e.g., TMSCN) to the reaction mixture.

-

Seal the cell and begin stirring.

-

Apply a constant current (typically in the range of 4-8 mA) and allow the reaction to proceed at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes key quantitative data for the different synthetic approaches to this compound and its derivatives.

| Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages | References |

| Electrochemical Cyanation | Piperidine, ABNO (cat.), TMSCN, Electrolyte | 70-90 | Room temperature, constant current | Mild conditions, high functional group tolerance, user-friendly | Requires specialized electrochemical equipment | [4][5][6] |

| Strecker-Type Synthesis | Piperidine, Cyanohydrin, Acid catalyst | 60-80 | Varies, often room temperature to moderate heating | Redox-neutral, can be a one-pot procedure | May produce regioisomeric mixtures, requires handling of cyanohydrins | [3] |

| Oxidation & Cyanation | Piperidine, Oxidant, Cyanide source | Variable | Dependent on the oxidant used, can be harsh | Conceptually straightforward | Risk of over-oxidation, may require protection of the nitrogen, harsh conditions | [13] |

Conclusion

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective α-Cyanation of Unprotected Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. von Braun reaction - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. m.youtube.com [m.youtube.com]

Physical and chemical properties of 2-Cyanopiperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and analytical properties of 2-Cyanopiperidine hydrochloride. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development. The information is compiled from various sources and presented with clarity and precision, incorporating detailed experimental protocols and visual workflows to facilitate understanding.

Chemical Identity and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound. While extensive data is available for the free base, data for the hydrochloride salt is more specific. The hydrochloride form is often preferred in development due to its increased stability and solubility in aqueous media.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Compound Form | Reference |

| Molecular Formula | C6H10N2 · HCl | Hydrochloride Salt | [] |

| Molecular Weight | 146.62 g/mol | Hydrochloride Salt | [][2] |

| Appearance | White or off-white powder (Typical for similar HCl salts) | Hydrochloride Salt | [3] |

| Boiling Point | 226.4 °C at 760 mmHg | Free Base | [4][5] |

| Density | 0.99 - 1.0 g/cm³ | Free Base | [4][5] |

| pKa | 6.65 ± 0.10 (Predicted) | Free Base | [4][6] |

| Flash Point | 90.7 °C | Free Base | [4][5] |

| Refractive Index | 1.475 | Free Base | [4][5] |

Table 2: Solubility Data

| Solvent | Solubility | Compound Form | Reference |

| Dichloromethane | Soluble | Free Base | [4][6] |

| Water | Miscible (Expected for Piperidine salts) | Hydrochloride Salt | [7][8] |

| DMSO | Soluble (Typical for similar HCl salts) | Hydrochloride Salt | [3][9] |

| Ethanol | Soluble (Typical for similar HCl salts) | Hydrochloride Salt | [9] |

| Chloroform | Soluble (Typical for similar HCl salts) | Hydrochloride Salt | [3] |

Table 3: Storage and Stability

| Condition | Recommendation | Compound Form | Reference |

| Storage Temperature | 2-8°C | Free Base | [4][6] |

| Light Sensitivity | Protect from light | Free Base | [4][6] |

| General Stability | Stable under normal temperature and pressures. | Hydrochloride Salt | [10] |

| Long-term Stability | Stable for at least 120 days at 25°C and 60% RH (Based on similar HCl compounds). | Hydrochloride Salt | [11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound hydrochloride. Below are references to typical spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR data is available for the related N-Boc protected precursor, which is a key intermediate in its synthesis.[12]

-

¹³C NMR spectral data has been documented for the free base, this compound.[13]

-

For the hydrochloride salt, one would expect characteristic shifts in the proton and carbon signals adjacent to the nitrogen atom due to protonation. The disappearance of the proton band of the >NH2+ group in the piperazinium ring is a key indicator when comparing the salt to its non-ionised form.[14]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum of the hydrochloride salt will prominently feature bands corresponding to the ionised secondary amino group (>NH2+).[14] These bands are typically observed in the range of 2400-2700 cm⁻¹.

-

A reference spectrum for the parent compound, piperidine hydrochloride, is available from the Coblentz Society collection, which can serve as a useful comparison for the piperidine ring vibrations.[15]

-

-

Mass Spectrometry (MS) :

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound and its derivatives.

A common route to this compound hydrochloride involves the synthesis of its N-Boc protected precursor, which is then deprotected.

Protocol:

-

Reagent Preparation : Add acetonitrile and DMF to a round-bottom flask and cool the mixture to -5 °C.[18]

-

Activator Formation : Slowly add oxalyl chloride to the cooled mixture and stir for 15 minutes.[18]

-

Amide Addition : Add a solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester in acetonitrile and pyridine to the reaction mixture.[18]

-

Reaction : Allow the mixture to stir at room temperature overnight.[18]

-

Work-up : Concentrate the reaction mixture in vacuo. Dissolve the residue in ethyl acetate.[18]

-

Purification : Wash the organic phase successively with water and brine. Dry the organic layer with sodium sulfate, filter, and concentrate in vacuo to isolate the product, tert-Butyl this compound-1-carboxylate.[18]

This protocol describes the removal of the Boc protecting group to yield the final hydrochloride salt. The methodology is adapted from the synthesis of the 4-cyano isomer.

Protocol:

-

Dissolution : Dissolve N-Boc-2-cyanopiperidine in a solution of 4M HCl in a suitable solvent like Ethyl Acetate (EtOAc).[19]

-

Reaction : Stir the mixture at room temperature for approximately 30 minutes, monitoring for the completion of the reaction (e.g., by TLC).[19]

-

Isolation : Upon completion, concentrate the mixture under vacuum to remove the solvent.[19]

-

Final Product : The resulting solid is this compound hydrochloride.[19]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification, quantification, and impurity analysis of pharmaceutical compounds.[20]

Protocol:

-

Sample Preparation : Dissolve a precisely weighed sample of this compound hydrochloride in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation :

-

Column : Utilize a C18 column (e.g., Atlantis C18, 5 µm, 3.9x100 mm).[20]

-

Mobile Phase : Employ a gradient elution using a two-component mobile phase, such as 0.05% formic acid in water (A) and methanol (B).[20]

-

Flow Rate : Set a flow rate of approximately 1.0 mL/min.[20]

-

Column Temperature : Maintain the column at a constant temperature, for instance, 30°C.[20]

-

-

Mass Spectrometric Detection :

-

Data Analysis : Process the acquired data using appropriate software to identify and quantify the main peak and any related impurities by comparing their mass-to-charge ratios and fragmentation patterns against known standards or libraries.[16]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound hydrochloride.

Caption: General synthesis workflow for this compound hydrochloride.

Caption: A typical LC-MS analytical workflow for quality control.

Applications and Safety

-

Applications : this compound and its derivatives are primarily utilized as intermediates in organic synthesis.[4] They serve as valuable building blocks for the preparation of more complex pharmaceutical substances, including potential antidepressants and anti-inflammatory agents.[19]

-

Safety : As with all chemical reagents, this compound hydrochloride should be handled with care in a well-ventilated area, such as a chemical fume hood.[10] Personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[10] The material may cause serious eye damage and can be harmful if swallowed.[10] It is crucial to consult the Safety Data Sheet (SDS) before handling this compound.

References

- 2. 001chemical.com [001chemical.com]

- 3. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. (S) this compound|lookchem [lookchem.com]

- 5. This compound | CAS#:42457-10-3 | Chemsrc [chemsrc.com]

- 6. (S) this compound | 42457-10-3 [chemicalbook.com]

- 7. Piperidine Biotech grade solvent, = 99.5 110-89-4 [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. Stability of clonidine hydrochloride in an oral powder form compounded for pediatric patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (R)-1-N-BOC-2-CYANO-PIPERIDINE(940000-26-0) 1H NMR [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. mdpi.com [mdpi.com]

- 15. Piperidine hydrochloride [webbook.nist.gov]

- 16. lcms.cz [lcms.cz]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]

- 19. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]

- 20. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 2-Cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable pharmacokinetic properties and its presence in a vast array of pharmaceuticals and natural products. The introduction of a nitrile group at the 2-position creates 2-cyanopiperidine, a versatile chiral building block that serves as a gateway to a multitude of more complex and valuable derivatives, including pipecolic acid and its analogues. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, offering detailed experimental protocols for key transformations and a comparative analysis of their efficiencies.

A Historical Perspective: From Classical Reactions to Modern Innovations

The story of this compound synthesis is intrinsically linked to the broader history of α-aminonitrile formation. While a definitive first synthesis of this compound itself is not clearly documented in early literature, its conceptual origins can be traced back to two seminal named reactions of the 19th and early 20th centuries.

The Strecker Synthesis (1850): A Foundation for α-Aminonitrile Chemistry

The first laboratory synthesis of an α-aminonitrile was achieved by Adolph Strecker in 1850. The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid.[1][2] In the context of this compound, a plausible early synthetic route would involve the intramolecular cyclization of a precursor like glutaraldehyde in the presence of ammonia and cyanide. This would form the piperidine ring and introduce the cyano group at the 2-position in a single cascade.

The von Braun Reaction (c. 1900): Ring Opening and the Introduction of Cyanogen Bromide

Around the turn of the 20th century, Julius von Braun's work with cyanogen bromide (BrCN) provided another avenue, albeit a degradative one, related to cyanated piperidines. The von Braun reaction, in its classic form, involves the reaction of a tertiary amine with cyanogen bromide, leading to the cleavage of a C-N bond and the formation of an organocyanamide and an alkyl bromide.[3][4] When applied to N-substituted piperidines, this reaction can lead to ring-opening, yielding a ω-bromoalkylcyanamide. While not a direct synthesis of this compound, this work was crucial in developing the chemistry of cyanogen bromide with cyclic amines.

The following diagram illustrates the historical progression from these foundational reactions to the more sophisticated methods developed in recent years.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electrochemical strategies for N-cyanation of secondary amines and α C-cyanation of tertiary amines under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. organicreactions.org [organicreactions.org]

- 4. von Braun reaction - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 2-Cyanopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-cyanopiperidine, also known as piperidine-2-carbonitrile. This valuable synthetic intermediate is a key building block in the development of various pharmaceutical agents. This document presents available spectroscopic data, detailed experimental protocols for its acquisition, and a representative synthetic workflow.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for the characterization of this compound. Due to the limited availability of fully assigned public data for the free base, data for a common derivative, (R)-1-N-Boc-2-cyanopiperidine, is also provided for comparative purposes.

Table 1: 1H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound | - | Data not available in detail | - | - | - |

| (R)-1-N-Boc-2-cyanopiperidine[1] | CDCl3 | 4.80 | br s | - | H-2 |

| 4.05 | d | 13.6 | H-6eq | ||

| 3.10 | t | 13.6 | H-6ax | ||

| 1.90-1.70 | m | - | H-3, H-4, H-5 | ||

| 1.48 | s | - | C(CH3)3 |

Table 2: 13C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | Data available but not detailed[2] | - |

| (R)-1-N-Boc-2-cyanopiperidine | CDCl3 | 154.2, 118.5, 80.8, 48.0, 41.0, 28.3, 24.9, 20.2 |

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Sample Phase | Wavenumber (cm-1) | Assignment |

| This compound | - | ~2240 | C≡N stretch |

| ~3300 | N-H stretch | ||

| ~2940, 2860 | C-H stretch |

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]+ (m/z) | Key Fragments (m/z) |

| This compound | ESI | 111.09 | 83 (loss of HCN), 56 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 10-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

13C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, as 13C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

-

Integrate the peaks in the 1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is then infused into the ESI source via a syringe pump or through a liquid chromatography system.

Data Acquisition (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

Synthesis and Reaction Workflow

This compound is a versatile intermediate. A common synthetic route involves the cyanation of a suitable piperidine precursor. The resulting cyano group can then be transformed into other functional groups, such as amines or carboxylic acids, which are valuable in drug development.

Caption: Synthetic pathway to this compound and its subsequent functional group transformations.

This workflow illustrates the synthesis of this compound from piperidine via a protection and cyanation sequence. The resulting this compound can then be a precursor to other important building blocks like 2-(aminomethyl)piperidine through reduction or pipecolic acid via hydrolysis. These derivatives are frequently incorporated into drug candidates.

References

Stereoisomers of 2-Cyanopiperidine: A Technical Guide to Synthesis, Separation, and Potential Properties

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-cyanopiperidine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)-2-cyanopiperidine and (S)-2-cyanopiperidine. The spatial arrangement of the cyano group in these enantiomers can lead to differential interactions with chiral biological targets, resulting in distinct pharmacological and toxicological profiles. This document outlines the known physicochemical properties, general methodologies for synthesis and separation, and potential biological activities of these stereoisomers.

Physicochemical Properties

Enantiomers possess identical physical properties in an achiral environment, such as boiling point, density, and refractive index. Their distinguishing characteristic is their interaction with plane-polarized light, exhibiting equal but opposite specific rotations. While some physicochemical data for the (S)-enantiomer is available, specific optical rotation values for the purified enantiomers of this compound are not widely reported in the surveyed literature.

| Property | (S)-2-Cyanopiperidine | (R)-2-Cyanopiperidine |

| Molecular Formula | C₆H₁₀N₂ | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol | 110.16 g/mol |

| Boiling Point | 90-92 °C @ 12 Torr[1] | 90-92 °C @ 12 Torr (Predicted) |

| Density | 0.98±0.1 g/cm³ (Predicted)[1] | 0.98±0.1 g/cm³ (Predicted) |

| pKa | 6.65±0.10 (Predicted)[1] | 6.65±0.10 (Predicted) |

| Specific Rotation ([α]D) | Data not available in literature | Data not available in literature |

Experimental Protocols

Asymmetric Synthesis

The enantioselective synthesis of 2-substituted piperidines is a well-established field in organic chemistry. While a specific protocol for the asymmetric synthesis of this compound is not extensively detailed in readily available literature, several strategies can be employed. One common approach is the use of chiral catalysts or auxiliaries to induce stereoselectivity. For instance, asymmetric intramolecular aza-Michael cyclizations have been successfully used for the synthesis of substituted piperidines with high enantioselectivity.[2] A general workflow for such a synthesis is outlined below.

References

Solubility and Stability of 2-Cyanopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-cyanopiperidine in common laboratory solvents. As a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its physicochemical properties is crucial for its effective handling, reaction optimization, and formulation development. This document summarizes available data, provides insights based on analogous compounds, and details experimental protocols for determining precise solubility and stability profiles.

Core Physicochemical Properties

This compound is a heterocyclic amine featuring a piperidine ring substituted with a nitrile group at the 2-position. This substitution significantly influences its polarity and reactivity compared to the parent piperidine molecule.

| Property | Value (for (S)-2-Cyanopiperidine) | Reference |

| Molecular Formula | C₆H₁₀N₂ | |

| Molecular Weight | 110.16 g/mol | |

| Boiling Point | 226.4 °C at 760 mmHg | [1] |

| Density | 0.99 g/cm³ | [1] |

| pKa (Predicted) | 6.65 ± 0.10 | [1] |

| Storage Temperature | 2-8°C (Protect from light) | [1] |

Solubility Profile

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, a qualitative and predictive solubility profile can be constructed based on its chemical structure and data from analogous compounds such as piperidine and 4-cyanopiperidine.

Qualitative Solubility Summary:

Based on the high solubility of piperidine in polar and many organic solvents, and the reported miscibility of 4-cyanopiperidine with water, this compound is expected to exhibit good solubility in polar protic and aprotic solvents.[2][3] Its solubility in non-polar solvents is predicted to be lower. One source explicitly confirms its solubility in dichloromethane.[1]

Predicted Solubility in Common Solvents:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Miscible | The presence of the amine and nitrile groups allows for hydrogen bonding with protic solvents. The isomer, 4-cyanopiperidine, is reported to be miscible with water.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | The polar nature of the C-N and N-H bonds should lead to favorable dipole-dipole interactions with these solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | Solubility in dichloromethane is explicitly mentioned for (S)-2-cyanopiperidine.[1] The polarity of these solvents is well-suited for dissolving this compound. |

| Ethers | Diethyl ether, THF | Moderate to High | Piperidine shows good solubility in ethers.[2] The increased polarity from the cyano group may slightly reduce solubility compared to piperidine but should remain significant. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aliphatic and polar nature of this compound suggests it will have lower affinity for non-polar aromatic solvents compared to more polar options. |

| Non-Polar | Hexane, Heptane | Low | Similar to piperidine, which has limited solubility in hexane, the polar this compound is expected to be poorly soluble in non-polar aliphatic hydrocarbons.[2] |

Stability Profile

The stability of this compound is a critical consideration, particularly during storage, synthesis, and purification. As an α-aminonitrile, it is susceptible to specific degradation pathways.

Key Factors Influencing Stability:

-

pH: α-Aminonitriles are known to be unstable under both acidic and strongly basic aqueous conditions, which can lead to hydrolysis of the nitrile group to form the corresponding carboxylic acid or amide.[4] Studies on cyclic aminals, which share some structural similarities, also indicate rapid and reversible hydrolysis in acidic aqueous media.[5][6]

-

Temperature: Elevated temperatures can promote degradation, including the retro-Strecker reaction, where the molecule reverts to an imine and a cyanide source.[4] Thermal decomposition of related piperidine derivatives has been studied, and the specific pathway is dependent on the substituents.

-

Oxidizing Agents: As a secondary amine, this compound can be susceptible to oxidation.

Potential Degradation Pathways:

-

Hydrolysis: In the presence of water, especially under acidic or basic catalysis, the nitrile group can be hydrolyzed to first form 2-carboxamidopiperidine, and upon further hydrolysis, piperidine-2-carboxylic acid.

-

Retro-Strecker Reaction: This reversible reaction can lead to the formation of an imine intermediate and a cyanide source, which can be particularly relevant at elevated temperatures.[4]

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent to be tested. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Centrifugation can also be used to facilitate this separation.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC-UV or GC-MS.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of g/100 mL or mol/L.

Protocol 2: Stability Assessment by HPLC-UV

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound of a known concentration in the desired solvent or buffer system.

-

Stress Conditions: Expose the solutions to a range of conditions, including:

-

pH: Adjust the pH of aqueous solutions using appropriate buffers (e.g., pH 2, 7, and 10).

-

Temperature: Store solutions at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

-

Light: Expose solutions to controlled UV and visible light conditions as per ICH guidelines.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

-

HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. This method should be capable of separating the parent this compound from any potential degradation products.

-

Data Evaluation: The stability is determined by monitoring the decrease in the peak area of this compound and the corresponding increase in the peak areas of any degradation products over time.

Visualizations

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Potential Degradation Pathways of this compound.

Caption: Factors Affecting this compound Stability.

References

- 1. (S) this compound|lookchem [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. benchchem.com [benchchem.com]

- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core of Piperidine Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine alkaloid structural motif is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The development of efficient and stereoselective methods for the synthesis of these valuable compounds is a dynamic and evolving field of research. This technical guide provides a comprehensive overview of the core synthetic strategies employed in the construction of piperidine alkaloids, with a focus on key reactions, detailed experimental protocols, and comparative data to inform laboratory practice and drug discovery programs.

Introduction to Piperidine Alkaloids

Piperidine alkaloids are a class of naturally occurring or synthetic organic compounds characterized by a saturated six-membered nitrogen-containing heterocycle. This fundamental scaffold is found in numerous biologically active molecules, including analgesics, antivirals, and anticancer agents. The stereochemistry of the piperidine ring and its substituents plays a crucial role in determining the pharmacological profile of these compounds, making enantioselective synthesis a primary objective for synthetic chemists.

Biosynthesis of Piperidine Alkaloids: A Natural Blueprint

Nature's approach to the synthesis of piperidine alkaloids often serves as a source of inspiration for synthetic strategies. The biosynthesis typically originates from the amino acid L-lysine, which undergoes a series of enzymatic transformations to yield the key intermediate, Δ¹-piperideine. This cyclic imine then serves as an electrophile in Mannich-type reactions with various nucleophiles to generate the diverse array of 2-substituted piperidine alkaloids.[1]

Core Synthetic Strategies

A multitude of synthetic strategies have been developed to access the piperidine core. These can be broadly categorized into several key approaches, each with its own advantages and limitations.

Biomimetic Synthesis

Inspired by the natural biosynthetic pathway, biomimetic syntheses often utilize a Mannich-type reaction as a key step. These approaches aim to replicate nature's efficiency by constructing the piperidine ring and installing key stereocenters in a single, convergent step.[2][3][4]

Key Reaction: Mannich Reaction

The Mannich reaction involves the aminoalkylation of a carbon acid with formaldehyde and a primary or secondary amine. In the context of piperidine alkaloid synthesis, this often involves the reaction of a cyclic imine (or its precursor) with a suitable nucleophile.[2]

Experimental Protocol: Biomimetic Organocatalytic Asymmetric Synthesis of (+)-Pelletierine [5]

This protocol describes the direct and asymmetric synthesis of (+)-pelletierine, a simple piperidine alkaloid, using an organocatalytic Mannich reaction.

-

Materials:

-

Δ¹-Piperideine (prepared via piperidine N-chlorination and base-mediated HCl elimination)

-

Acetone

-

(L)-Proline

-

Benzonitrile (PhCN)

-

-

Procedure:

-

To a solution of Δ¹-piperideine (0.6 mmol) in benzonitrile (0.85 mL), add acetone (6 equivalents) and (L)-proline (20 mol %).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, purify the product by flash column chromatography on silica gel.

-

-

Quantitative Data:

-

Yield: Good

-

Enantiomeric Excess (ee): Up to 97%

-

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral piperidine alkaloids, allowing for high levels of stereocontrol.

This method provides access to polysubstituted piperidines with high enantioselectivity through a rhodium(I)-catalyzed cycloaddition of an alkyne, alkene, and isocyanate.[6]

Experimental Protocol: Rhodium(I)-Catalyzed Asymmetric [2+2+2] Cycloaddition [6]

-

Materials:

-

Oxygen-linked alkenyl isocyanate

-

Alkyne

-

[Rh(C₂H₄)₂Cl]₂

-

Chiral ligand (e.g., a chiral diene)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

In a glovebox, combine [Rh(C₂H₄)₂Cl]₂ (0.05 equiv) and the chiral ligand (0.10 equiv) in the chosen solvent.

-

Add the oxygen-linked alkenyl isocyanate (1.6 equiv) and the alkyne (1.0 equiv).

-

Stir the reaction at the desired temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture and purify by flash chromatography.

-

| Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Diastereoselectivity | Reference |

| [Rh(C₂H₄)₂Cl]₂ / Chiral Diene | Good | High | >19:1 (after hydrogenation) | [6] |

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for constructing the piperidine ring from acyclic precursors.

The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction, involves the [4+2] cycloaddition of an imine (dienophile) with a diene to form a tetrahydropyridine, which can be subsequently reduced to a piperidine. This reaction can be catalyzed by both Lewis acids and Brønsted acids, and asymmetric variants have been developed.[7][8][9]

Experimental Protocol: Asymmetric Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction [7]

-

Materials:

-

Cyclic C-acylimine

-

Cyclopentadiene

-

Chiral Brønsted acid catalyst (e.g., BINOL-derived phosphoric acid)

-

Hexane/Toluene mixture (3:1)

-

-

Procedure:

-

Suspend the imine and cyclopentadiene in the hexane/toluene mixture in a screw-capped test tube.

-

Cool the mixture to -78 °C and stir for 10 minutes.

-

Add the chiral Brønsted acid catalyst (5 mol %).

-

Stir the mixture at -78 °C until the imine is consumed (monitored by TLC).

-

Directly charge the crude reaction mixture onto a silica gel column and purify by column chromatography (hexane/ethyl acetate as eluent).

-

| Catalyst | Yield (%) | Diastereoselectivity (dr) | Enantiomeric Excess (ee %) | Reference |

| Chiral Phosphoric Acid | Good | High | High | [7] |

Ring-closing metathesis has emerged as a powerful and versatile method for the construction of a wide variety of unsaturated rings, including the tetrahydropyridine precursors to piperidine alkaloids. This reaction typically employs ruthenium-based catalysts.[6][10][11][12]

Experimental Protocol: Ring-Closing Metathesis for Tetrahydropyridine Synthesis [6]

-

Materials:

-

Dienyl amine precursor

-

Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)

-

Solvent (e.g., Dichloromethane or Toluene)

-

-

Procedure:

-

Dissolve the dienyl amine precursor in the degassed solvent under an inert atmosphere.

-

Add the Grubbs' catalyst (typically 1-5 mol %).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. The reaction is driven by the release of ethylene gas.

-

Upon completion, quench the reaction and purify the product by column chromatography.

-

| Catalyst | Yield (%) | E/Z Selectivity | Reference |

| Grubbs' Catalysts | Generally High | Varies with substrate and catalyst | [6][12] |

Intermolecular Approaches

Intermolecular strategies involve the coupling of two or more components to construct the piperidine ring.

Reductive amination is a widely used method for the formation of amines, and it can be applied to the synthesis of piperidines through the reaction of a dicarbonyl compound with an amine, followed by reduction.

Experimental Protocol: Double Reductive Amination

This protocol describes a general procedure for the synthesis of polyhydroxypiperidines from a sugar-derived dicarbonyl compound.

-

Materials:

-

Dicarbonyl compound (e.g., a dialdehyde derived from a carbohydrate)

-

Amine (e.g., ammonia or a primary amine)

-

Reducing agent (e.g., sodium cyanoborohydride or hydrogen with a catalyst)

-

Solvent (e.g., Methanol or Ethanol)

-

-

Procedure:

-

Dissolve the dicarbonyl compound and the amine in the solvent.

-

Add the reducing agent portion-wise or under a hydrogen atmosphere in the presence of a catalyst (e.g., Pd/C).

-

Stir the reaction at room temperature or with heating until the reaction is complete.

-

Work up the reaction by quenching any remaining reducing agent and extracting the product.

-

Purify the product by chromatography or crystallization.

-

| Reducing Agent | Yield (%) | Diastereoselectivity | Reference |

| NaBH₃CN | Moderate to Good | Substrate dependent | |

| H₂/Catalyst | Good to High | Substrate dependent |

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and related structures, which can be considered as fused piperidine systems. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13][14][15]

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline [13]

-

Materials:

-

Tryptamine derivative

-

Aldehyde or ketone

-

Solvent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol - HFIP)

-

-

Procedure:

-

Dissolve the tryptamine derivative and the aldehyde or ketone in HFIP.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Upon completion, remove the solvent by distillation. The crude product is often pure enough for subsequent steps.

-

If necessary, further purification can be achieved by chromatography or crystallization.

-

| Solvent/Catalyst | Yield (%) | Diastereoselectivity (cis:trans) | Reference |

| HFIP | High | Varies with substrates | [13] |

Conclusion

The synthesis of piperidine alkaloids remains a vibrant area of organic chemistry, driven by the quest for novel therapeutic agents. The strategies outlined in this guide, from biomimetic approaches to modern catalytic asymmetric methods, provide a powerful toolkit for the construction of these important molecules. The choice of a particular synthetic route will depend on various factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The continued development of new catalysts and methodologies will undoubtedly lead to even more efficient and elegant syntheses of complex piperidine alkaloids in the future.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ring Closing Metathesis [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2-Cyanopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure piperidine scaffolds are ubiquitous in a vast array of pharmaceuticals and natural products. Among these, 2-cyanopiperidine derivatives serve as versatile synthetic intermediates, readily convertible to a variety of functional groups, including carboxylic acids, amides, and amines, making them valuable building blocks in drug discovery and development. The stereoselective synthesis of these derivatives is of paramount importance, as the biological activity of the final therapeutic agent is often dictated by the specific stereochemistry at the C2 position and other stereocenters within the piperidine ring.

This document provides detailed application notes and experimental protocols for two distinct and effective methods for the stereoselective synthesis of this compound derivatives: Diastereoselective Anodic Cyanation and Enantioselective Chemoenzymatic Synthesis . These methods offer different approaches to controlling stereochemistry, providing researchers with options depending on the desired stereoisomer and available starting materials.

Method 1: Diastereoselective Anodic Cyanation of N-Aryl-2-Alkylpiperidines

This method utilizes a chiral auxiliary on the piperidine nitrogen to direct the diastereoselectivity of an electrochemical cyanation at the C2 position. The chiral auxiliary can be later removed, yielding an enantioenriched this compound.

Signaling Pathway and Logic

The diastereoselectivity of the anodic cyanation is controlled by the chiral environment created by the N-substituent. The bulky chiral group, such as (S)-α-phenylethyl, directs the incoming cyanide nucleophile to the less sterically hindered face of the intermediate N-acyliminium ion, leading to the preferential formation of one diastereomer.

Caption: Workflow for Diastereoselective Anodic Cyanation.

Quantitative Data Summary

| Entry | Substrate | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | N-Phenyl-2-methylpiperidine | (S)-α-Phenylethyl | 53:47 | 85 | [1] |

| 2 | N-Phenyl-2-propylpiperidine | (S)-α-Phenylethyl | (Not Reported) | (Not Reported) | - |

| 3 | N-Phenyl-2-isopropylpiperidine | (S)-α-Phenylethyl | (Not Reported) | (Not Reported) | - |

Note: Data for entries 2 and 3 are representative examples of substrates that can be used in this methodology, though specific quantitative data was not found in the immediate search results.

Experimental Protocol: Diastereoselective Anodic Cyanation of N-((S)-α-Phenylethyl)-2-methylpiperidine

Materials:

-

N-((S)-α-Phenylethyl)-2-methylpiperidine

-

Methanol (MeOH), anhydrous

-

Lithium perchlorate (LiClO₄)

-

Sodium cyanide (NaCN)

-

Graphite felt anode

-

Platinum cathode

-

Electrolysis cell (undivided)

-

DC power supply

-

Standard glassware for organic synthesis

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Electrolyte Solution Preparation: In a flame-dried, undivided electrolysis cell equipped with a magnetic stirrer, dissolve lithium perchlorate (0.1 M) and sodium cyanide (0.2 M) in anhydrous methanol.

-

Electrolysis Setup: Immerse a graphite felt anode and a platinum cathode into the electrolyte solution. Connect the electrodes to a DC power supply.

-

Reaction Initiation: To the stirred electrolyte solution, add N-((S)-α-Phenylethyl)-2-methylpiperidine to a final concentration of 0.05 M.

-

Electrolysis: Apply a constant potential of 1.0 V (vs. Ag/AgCl reference electrode) to the anode. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the methanol.

-

Extraction: Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the diastereomerically enriched 2-cyano-N-((S)-α-phenylethyl)-2-methylpiperidine.[1]

-

Characterization: Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Method 2: Enantioselective Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine

This chemoenzymatic approach provides access to the highly valuable (S)-2-cyanopiperidine, a key intermediate for the synthesis of various piperidine alkaloids and pharmaceuticals. The synthesis relies on an enantioselective enzymatic hydrocyanation followed by a chemical cyclization.

Experimental Workflow

The workflow begins with the enantioselective addition of hydrogen cyanide to a prochiral aldehyde, catalyzed by an (R)-oxynitrilase. The resulting chiral cyanohydrin is then cyclized in a subsequent chemical step to form the desired this compound.

Caption: Workflow for Chemoenzymatic Synthesis.

Quantitative Data Summary

| Entry | Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| 1 | 6-Bromohexanal | (R)-Oxynitrilase | (R)-(+)-6-Bromo-2-hydroxyhexanenitrile | >95% | (Not Reported) | - |

| 2 | (R)-(+)-6-Bromo-2-hydroxyhexanenitrile | - | (S)-2-Cyanopiperidine | >95% | (Not Reported) | - |

Note: While the specific yields for these steps were not detailed in the provided search results, the methodology is established for producing high enantiomeric excess.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine

Part A: (R)-Oxynitrilase-Catalyzed Synthesis of (R)-(+)-6-Bromo-2-hydroxyhexanenitrile

Materials:

-

6-Bromohexanal

-

(R)-Oxynitrilase (e.g., from Prunus amygdalus or a recombinant source)

-

Hydrogen cyanide (HCN) or a safe cyanide source (e.g., acetone cyanohydrin with a catalytic amount of base)

-

Diisopropyl ether (or another suitable organic solvent)

-

Citrate buffer (pH 5.5)

-

Standard glassware for organic synthesis

Procedure:

-

Enzyme Immobilization (Optional but Recommended): Immobilize the (R)-oxynitrilase on a suitable support to facilitate reuse and simplify work-up.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 6-bromohexanal in diisopropyl ether. Add the citrate buffer to create a two-phase system.

-

Enzymatic Reaction: Add the immobilized (or free) (R)-oxynitrilase to the reaction mixture. Cool the mixture to 0-5 °C.

-

Cyanide Addition: Slowly add a solution of hydrogen cyanide in diisopropyl ether (or acetone cyanohydrin) to the stirred reaction mixture over several hours. Caution: Hydrogen cyanide is extremely toxic. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment.

-